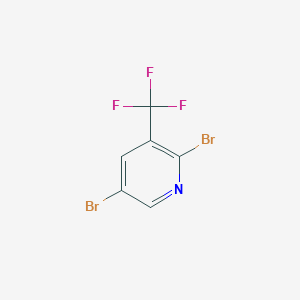

2,5-Dibromo-3-(trifluoromethyl)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,5-dibromo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJRLWMELJRXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743940 | |

| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79623-39-5 | |

| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79623-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-3-(trifluoromethyl)pyridine

CAS Number: 79623-39-5

This technical guide provides a comprehensive overview of 2,5-Dibromo-3-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, synthesis, and applications, with a focus on its role as a versatile building block in the creation of complex molecules for the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. The presence of bromine atoms and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 79623-39-5 | |

| Molecular Formula | C₆H₂Br₂F₃N | |

| Molecular Weight | 304.89 g/mol | |

| Monoisotopic Mass | 302.85062 Da | |

| Predicted XlogP | 3.5 | |

| Appearance | Colorless to pale yellow solid (predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chlorinated solvents (predicted for similar compounds) |

Synthesis and Reactivity

The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange from trichloromethylpyridines or the construction of the pyridine ring from a trifluoromethyl-containing building block. A common route for synthesizing halogenated pyridines involves diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.

The trifluoromethyl group is a strong electron-withdrawing group, which, along with the bromine atoms, makes the pyridine ring electron-deficient. This electronic nature renders the compound susceptible to nucleophilic aromatic substitution and cross-coupling reactions, such as the Suzuki-Miyaura reaction. The differential reactivity of the two bromine atoms can potentially allow for sequential and site-selective reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of halogenated pyridines.

Materials:

-

2-Amino-5-bromo-3-(trifluoromethyl)pyridine

-

48% Aqueous Hydrogen Bromide (HBr)

-

Cuprous Bromide (CuBr)

-

Sodium Nitrite (NaNO₂)

-

40% Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Heptane

-

Ice

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-bromo-3-(trifluoromethyl)pyridine in a 48% aqueous HBr solution. Cool the mixture to -5 to 0 °C using an ice-salt bath.

-

Sandmeyer Reaction: To this cooled solution, add cuprous bromide. Slowly add a saturated aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained between -5 and 10 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours at the same temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with a 40% sodium hydroxide solution, keeping the temperature below 20 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from heptane or by column chromatography.

Applications in Research and Development

Trifluoromethylpyridine (TFMP) derivatives are pivotal in the development of new agrochemicals and pharmaceuticals. The incorporation of a trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of a molecule.

Key Advantages of the Trifluoromethyl Group:

-

Increased Lipophilicity: Facilitates penetration of cell membranes, which can improve the bioavailability of a drug candidate.

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the half-life of a drug.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups, affecting receptor binding affinity.

Applications:

-

Agrochemicals: Many modern herbicides, insecticides, and fungicides contain the TFMP moiety. For instance, fluazifop-butyl, a herbicide, utilizes a TFMP derivative as a key intermediate in its synthesis. The trifluoromethyl group contributes to the potency and soil residency of these compounds.

-

Pharmaceuticals: The unique properties imparted by the trifluoromethyl group make TFMP derivatives attractive scaffolds in drug discovery. They are used in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology and compounds targeting neurological disorders. Five pharmaceutical and two veterinary products containing the TFMP moiety have already been approved for market, with many more candidates in clinical trials.

Biological Activity

The biological profile of this compound itself is not extensively documented in publicly available literature. However, the activity of its derivatives can be inferred from the known roles of its constituent functional groups. The pyridine nucleus is a common scaffold in a vast array of biologically active compounds. The addition of halogens and a trifluoromethyl group can significantly modulate this activity.

Derivatives of this compound could be investigated for a range of biological activities, including but not limited to:

-

Antimicrobial and Antifungal Agents: The lipophilicity conferred by the trifluoromethyl group could enhance the ability of derivatives to penetrate microbial cell walls.

-

Enzyme Inhibition: The electron-deficient nature of the ring system makes it a candidate for interaction with enzyme active sites.

-

Receptor Antagonism: The rigid structure of the pyridine ring combined with the specific electronic profile could lead to selective receptor binding.

The development of novel compounds from this starting material would involve leveraging its reactive sites to build more complex molecules tailored to specific biological targets.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Proposed synthesis workflow for this compound.

Caption: Potential reaction pathways for this compound.

Caption: Hypothetical signaling pathway inhibited by a derivative compound.

Technical Guide: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine, a key intermediate in various organic synthesis applications. The information is presented to be a valuable resource for laboratory work and process development.

Core Physical Properties

| Property | This compound | 2-Bromo-3-(trifluoromethyl)pyridine | 2-Bromo-5-(trifluoromethyl)pyridine | 5-Bromo-2-(trifluoromethyl)pyridine |

| CAS Number | 79623-39-5[1] | 175205-82-0 | 50488-42-1 | 436799-32-5 |

| Molecular Formula | C6H2Br2F3N[1] | C6H3BrF3N | C6H3BrF3N | C6H3BrF3N |

| Molecular Weight | 304.9 g/mol [1] | 225.99 g/mol | 225.99 g/mol | 225.99 g/mol |

| Physical State | Likely solid | Solid[2] | Solid | Solid |

| Melting Point | Data not available | 37-41 °C, 37.0-43.0 °C[2] | 44-48 °C | 41-45 °C[3] |

| Boiling Point | 223 °C[1] | Data not available | Data not available | Data not available |

| Density | 2.1 ± 0.1 g/cm³[1] | Data not available | Data not available | Data not available |

| Refractive Index | 1.514[1] | Data not available | Data not available | Data not available |

| Flash Point | 89 °C[1] | Data not available | Data not available | 78 °C[3] |

| Solubility | Data not available (Qualitatively, a similar compound, 2,5-dibromo-3-chloropyridine, is almost insoluble in water and soluble in organic solvents like ethanol and chlorinated solvents.[4]) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available. However, the following are well-established, general procedures for determining the key physical properties of solid organic compounds.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Boiling Point

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point can be determined using a small-scale distillation method or a capillary method.

Procedure (Capillary Method):

-

Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).

-

Heating: The bath is heated gradually until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Observation: The heating is then discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a solid compound can be determined by measuring its mass and volume. For an irregularly shaped solid, the volume can be determined by liquid displacement.

Procedure:

-

Mass Measurement: A known mass of the solid compound is accurately weighed using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The volume of the solid is the difference between the final and initial liquid levels.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).

Determination of Solubility

The solubility of a compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Procedure:

-

A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period.

-

Visual observation determines if the solid has dissolved completely, partially, or not at all. This can be repeated with different solvents (e.g., water, ethanol, acetone, dichloromethane) to establish a solubility profile.

Quantitative Procedure (Gravimetric Method):

-

A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent at a specific temperature.

-

The solution is stirred or agitated until equilibrium is reached (no more solid dissolves).

-

A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.

-

The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid is accurately measured.

-

The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: General workflow for determining the physical properties of a chemical compound.

References

An In-depth Technical Guide to 2,5-Dibromo-3-(trifluoromethyl)pyridine: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its unique structural features, particularly the presence of a trifluoromethyl group and two bromine atoms, make it a versatile building block for the synthesis of complex organic molecules. This document details the physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents and crop protection products.

Core Compound Properties

This compound is a solid organic compound at room temperature. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its stability and modifying its reactivity. The two bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 304.89 g/mol |

| Molecular Formula | C₆H₂Br₂F₃N |

| Boiling Point | 223 °C |

| Density | 2.1 g/cm³ |

| LogP (predicted) | 3.5 |

| PSA (Polar Surface Area) | 12.9 Ų |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of bromine atoms onto a pre-existing 3-(trifluoromethyl)pyridine scaffold. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively documented, a plausible and efficient synthesis can be designed based on established organic chemistry principles and analogous transformations. A proposed synthetic workflow is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process starting from 2-amino-3-(trifluoromethyl)pyridine:

-

Diazotization and Bromination (Sandmeyer-type Reaction): The amino group at the 2-position is converted to a diazonium salt, which is subsequently displaced by a bromine atom.

-

Electrophilic Bromination: The second bromine atom is introduced at the 5-position via electrophilic aromatic substitution.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-3-(trifluoromethyl)pyridine

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-amino-3-(trifluoromethyl)pyridine and a solution of hydrobromic acid (HBr). The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 5 °C. The addition is typically completed over 30-60 minutes.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The freshly prepared diazonium salt solution is then slowly added to the CuBr solution. Vigorous nitrogen evolution is observed. The reaction mixture is stirred at room temperature for several hours until the evolution of gas ceases.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-Bromo-3-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

-

Reaction Setup: 2-Bromo-3-(trifluoromethyl)pyridine is dissolved in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added.

-

Bromination: A solution of bromine (Br₂) in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Agrochemicals

The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, are highly desirable in the design of bioactive molecules. This compound serves as a key intermediate for introducing this beneficial moiety into a wide range of molecular scaffolds.

The two bromine atoms are particularly useful as they provide regioselective handles for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular architectures.

Derivatives of trifluoromethylpyridines have been investigated for a wide range of biological activities, including as kinase inhibitors, antivirals, and agents targeting neurological disorders. In the agrochemical sector, this structural motif is found in numerous herbicides, fungicides, and insecticides.

Signaling Pathways and Mechanism of Action

While specific signaling pathways directly modulated by this compound itself are not extensively characterized in the public domain, the broader class of trifluoromethylpyridine-containing compounds has been shown to interact with a variety of biological targets. The mechanism of action is highly dependent on the overall structure of the final molecule.

For instance, in the context of kinase inhibitors, the trifluoromethylpyridine moiety can occupy hydrophobic pockets in the ATP-binding site of the enzyme, contributing to the overall binding affinity and selectivity of the inhibitor. The electron-withdrawing nature of the trifluoromethyl group can also influence the hydrogen bonding interactions of the pyridine nitrogen with the protein backbone.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by derivatives of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its trifluoromethyl group offers significant advantages in the design of bioactive compounds, while its two bromine atoms provide convenient points for molecular diversification through cross-coupling reactions. This technical guide has summarized the key properties, synthetic strategies, and applications of this important intermediate, highlighting its potential for the development of next-generation pharmaceuticals and agrochemicals. Researchers and scientists in the field of drug discovery and crop protection will find this compound to be a powerful tool in their synthetic endeavors.

Solubility Profile of 2,5-Dibromo-3-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dibromo-3-(trifluoromethyl)pyridine in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on predicted solubility based on the compound's physicochemical properties and qualitative data from structurally similar molecules. Furthermore, it outlines detailed experimental protocols for researchers to determine the precise solubility values in their own laboratory settings.

Predicted Solubility of this compound

The solubility of a compound is influenced by its polarity, molecular weight, and the nature of the solvent. This compound is a halogenated pyridine derivative with a molecular weight of 304.89 g/mol . The presence of two bromine atoms and a trifluoromethyl group significantly increases its lipophilicity. Based on qualitative data for similar compounds, such as 2,5-dibromo-3-chloropyridine and 2,5-Dibromo-4-(trifluoromethyl)pyridine, the expected solubility profile is summarized in the table below. It is anticipated that the compound will exhibit good solubility in non-polar and polar aprotic solvents, and lower solubility in polar protic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Non-polar | High | "Like dissolves like" principle; both are non-polar. |

| Dichloromethane (DCM) | Polar aprotic | High | Good solvent for many organic compounds, similar to chloroform.[1] |

| Chloroform | Polar aprotic | High | A common solvent for halogenated organic compounds.[1] |

| Tetrahydrofuran (THF) | Polar aprotic | High | A versatile solvent for a wide range of organic molecules. |

| Acetone | Polar aprotic | Moderate to High | Good general-purpose solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | A strong solvent capable of dissolving many poorly soluble compounds.[1] |

| N,N-Dimethylformamide (DMF) | Polar aprotic | High | A powerful solvent for a wide range of organic compounds. |

| Ethanol | Polar protic | Moderate | Expected to be soluble, as is the case with similar compounds. |

| Methanol | Polar protic | Moderate | Similar to ethanol, but the higher polarity might slightly reduce solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are required. The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Method 1: Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solid.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker/incubator

-

Syringe filters (0.45 µm)

-

Glass syringes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the evaporating dish containing the filtrate.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely evaporated, reweigh the evaporating dish with the dried solid.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solid (g) / Volume of filtrate (L))

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that are sparingly soluble or when only a small amount of material is available. It involves creating a calibration curve and then analyzing a saturated solution.

Materials:

-

This compound

-

Selected organic solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound and solvent

-

Volumetric flasks

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.45 µm)

-

Glass syringes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the supernatant using a glass syringe fitted with a syringe filter.

-

Dilute the filtered saturated solution with a known volume of the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the peak area of the diluted sample and the equation from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Structural Elucidation of 2,5-Dibromo-3-(trifluoromethyl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromo-3-(trifluoromethyl)pyridine, catering to researchers, scientists, and professionals in drug development. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data tables are based on predictions from spectroscopic data of structurally analogous compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.3 | Doublet | ~2.5 |

| H-6 | 8.6 - 8.9 | Doublet | ~2.5 |

Predictions are based on the analysis of similar substituted pyridine compounds.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | 145 - 150 | Singlet | - |

| C-3 | 130 - 135 | Quartet | ~35 |

| C-4 | 140 - 145 | Singlet | - |

| C-5 | 120 - 125 | Singlet | - |

| C-6 | 150 - 155 | Singlet | - |

| CF₃ | 120 - 125 | Quartet | ~275 |

Chemical shift predictions are derived from data on related trifluoromethyl and bromo-substituted pyridines.[1][2][3]

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CF₃ | -60 to -65 | Singlet |

The predicted chemical shift is relative to CFCl₃ as an external standard and is based on data for similar aromatic trifluoromethyl compounds.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-F (of CF₃) | 1350 - 1100 | Stretching (strong) |

| C-Br | 700 - 500 | Stretching |

These predictions are based on standard IR correlation tables and data for compounds containing similar functional groups.[1][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The predicted molecular ion peaks for this compound are presented below, considering the isotopic distribution of bromine.

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (with ²Br⁷⁹) | 302.85 | ~50% |

| [M+2]⁺ (with ¹Br⁷⁹, ¹Br⁸¹) | 304.85 | ~100% |

| [M+4]⁺ (with ²Br⁸¹) | 306.85 | ~50% |

The molecular formula is C₆H₂Br₂F₃N. The presence of two bromine atoms results in a characteristic isotopic pattern.[9]

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final data interpretation.

Detailed Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[10][11]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[11]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[10]

-

If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube and carefully wipe the outside.

-

-

Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing :

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal.[12]

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition :

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[12]

-

-

Data Processing :

-

The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands.

-

3. Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI) :

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[13]

-

The solution must be free of any particulate matter; filter if necessary.

-

Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.

-

-

Data Acquisition :

-

The sample solution is introduced into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[14]

-

In the ion source, the sample molecules are ionized (e.g., by protonation to form [M+H]⁺).[14]

-

The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[15]

-

The detector records the abundance of ions at each m/z value.

-

-

Data Processing :

-

The mass spectrum is generated, plotting ion intensity versus m/z.

-

Identify the molecular ion peak and any significant fragment ions.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence and number of elements with characteristic isotopes, such as bromine.[16]

-

References

- 1. 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 1211520-18-1 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - this compound (C6H2Br2F3N) [pubchemlite.lcsb.uni.lu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Crystallographic Analysis of 2,5-Dibromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1][2] Pyridine scaffolds are prevalent in a wide array of pharmaceuticals due to their ability to form key interactions with biological targets.[3][4][5] This technical guide provides a summary of the known physicochemical properties of this compound and outlines a detailed, generalized experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction, a critical step in rational drug design. While specific crystallographic data for this compound is not publicly available, this document serves as a practical guide for researchers seeking to obtain and analyze such data.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. This data is essential for handling, characterization, and experimental design.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₃N | [6][7][8] |

| Molecular Weight | 304.89 g/mol | [7][8] |

| Monoisotopic Mass | 302.85061 Da | [6] |

| CAS Number | 79623-39-5 | [7][9] |

| Density | 2.1 ± 0.1 g/cm³ | [7] |

| Boiling Point | 223 °C | [7] |

| Flash Point | 89 °C | [7] |

| Refractive Index | 1.514 | [7] |

| Predicted XLogP3 | 3.5 | [6][7] |

Synthesis Context

The synthesis of trifluoromethylpyridines is a crucial aspect of their application in agrochemical and pharmaceutical research.[10][11] Generally, the preparation of such compounds can be achieved through several key methods, including:

-

Chlorine/Fluorine Exchange: This common industrial method often involves the chlorination of a methylpyridine precursor followed by a fluorination step.[10][11]

-

Building Block Approach: Constructing the pyridine ring from a trifluoromethyl-containing acyclic precursor.[10]

-

Direct Trifluoromethylation: Introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring.[1]

A plausible synthetic route to this compound could involve the bromination of a suitable 3-(trifluoromethyl)pyridine precursor. The diagram below illustrates a generalized synthetic logic.

Caption: Generalized synthesis logic for this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[12][13][14] The following protocol outlines the necessary steps for the crystal structure determination of a small molecule like this compound.

Crystallization

The initial and often most challenging step is to grow a high-quality single crystal.[12] For small, organic molecules, several methods can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, leading to gradual crystal growth.[12]

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.

A suitable crystal should be well-formed, without visible cracks or defects, and typically between 0.1 and 0.5 mm in all dimensions.[12][13]

Data Collection

The selected crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[13] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

-

Mounting: The crystal is affixed to a loop or fiber with a cryoprotectant oil.

-

Centering: The crystal is precisely centered in the X-ray beam.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles and recording the intensities and positions of the diffracted X-ray spots.[15]

Structure Solution and Refinement

The collected diffraction data is processed to yield a model of the atomic arrangement within the crystal.

-

Data Reduction: The raw diffraction images are integrated to determine the intensity of each reflection.

-

Phase Problem: The intensities of the diffracted X-rays provide the amplitudes of the structure factors, but the phase information is lost.[15] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[15]

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The atomic positions, displacement parameters, and other model parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

The workflow for this process is illustrated in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. This compound/CAS:79623-39-5-HXCHEM [hxchem.net]

- 9. 79623-39-5|this compound|BLD Pharm [bldpharm.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. rigaku.com [rigaku.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Handling of 2,5-Dibromo-3-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dibromo-3-(trifluoromethyl)pyridine (CAS No. 79623-39-5) is publicly available. The following guide is a composite summary of safety and handling information derived from the SDSs of structurally similar compounds, including other brominated and trifluoromethylated pyridines. This information should be used as a preliminary guide only. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound.

Compound Identification and Properties

This compound is a halogenated pyridine derivative with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group can significantly influence the compound's chemical and biological properties, including its metabolic stability and lipophilicity.[3]

| Property | Value | Source |

| CAS Number | 79623-39-5 | [4] |

| Molecular Formula | C₆H₂Br₂F₃N | [4] |

| Molecular Weight | 304.89 g/mol | [4] |

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity, skin and eye irritation, and potential respiratory tract irritation.[5][6]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |

Hazard Pictograms (Anticipated):

Caption: Anticipated GHS pictograms for this compound.

Safe Handling and Storage

Prudent laboratory practices are essential when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and adherence to proper storage and disposal protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to minimize exposure risk.

Caption: Recommended Personal Protective Equipment (PPE) workflow for handling the compound.

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Storage Condition | Recommendation |

| Container | Keep container tightly closed.[7] |

| Environment | Store in a cool, dry, and well-ventilated area.[7] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[7] |

| Ignition Sources | Keep away from heat, sparks, and open flames.[3] |

Experimental Protocols

General Handling Protocol

-

Preparation: Before use, ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Inert Atmosphere: All manipulations of the compound should be carried out under an inert atmosphere to prevent degradation.

-

Dispensing: Use standard techniques for transferring air-sensitive solids, such as a glovebox or Schlenk line.

-

Cleaning: All equipment should be decontaminated after use.

Synthesis

The synthesis of trifluoromethylpyridines often involves multi-step processes.[1] One common method is the chlorine/fluorine exchange from a corresponding trichloromethylpyridine precursor.[1] Another approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[1] The direct introduction of a trifluoromethyl group via a trifluoromethyl active species is also a known method.[1]

A plausible synthetic route to 2,5-dibromopyridine, a related precursor, involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction with a bromide source.[8]

Caption: A conceptual diagram illustrating a potential synthetic pathway.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Fire Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Unsuitable Extinguishing Media | Do not use a heavy stream of water as it may spread the fire. |

| Specific Hazards | Hazardous combustion products may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] |

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5]

-

Decontamination: Clean the spill area thoroughly.

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound are not available. However, halogenated pyridines, as a class, can exhibit toxicity.[9] The trifluoromethyl group is known for its metabolic stability, which could influence the compound's biological persistence and potential for bioaccumulation.[3] Environmental release should be avoided, and the compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]

Biological Activity and Signaling Pathways

The biological activities of trifluoromethylpyridine derivatives are a subject of ongoing research in agrochemical and pharmaceutical development.[2][7] The trifluoromethyl group can act as a bioisostere for other chemical groups and can modulate the electronic properties of the pyridine ring, potentially influencing interactions with biological targets.[10] The specific biological activity and any associated signaling pathways for this compound have not been reported in the reviewed literature. Further research is needed to elucidate its pharmacological profile.

Caption: A conceptual diagram of the compound's potential interaction with a biological target.

Conclusion

This compound is a potentially valuable research chemical that requires careful handling due to its anticipated hazardous properties. This guide provides a framework for its safe use based on data from analogous compounds. All researchers must supplement this information with a thorough, substance-specific risk assessment and adhere to all institutional and regulatory safety guidelines. Further investigation into the specific toxicological, ecological, and biological properties of this compound is warranted.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound/CAS:79623-39-5-HXCHEM [hxchem.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Commercial Suppliers and Technical Guide for 2,5-Dibromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key chemical applications of 2,5-Dibromo-3-(trifluoromethyl)pyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic and steric properties, which make it a valuable precursor for the synthesis of novel pharmaceutical candidates and functional materials.

Commercial Availability and Physical Properties

This compound is readily available from a range of commercial chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of key quantitative data compiled from various suppliers.

| Property | Value |

| CAS Number | 79623-39-5[1][2][3] |

| Molecular Formula | C₆H₂Br₂F₃N[1][2][4] |

| Molecular Weight | 304.89 g/mol [1][2][3] |

| Boiling Point | 223 °C[2] |

| Flash Point | 89 °C[2] |

| Density | ~2.1 g/cm³[2] |

| Refractive Index | ~1.514[2] |

Note: Physical properties such as boiling point, flash point, and density may have slight variations between suppliers. It is always recommended to consult the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for the most accurate and lot-specific data.

Key Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in a variety of cross-coupling reactions, enabling the introduction of the trifluoromethyl-substituted pyridine motif into more complex molecular architectures. The two bromine atoms at positions 2 and 5 offer opportunities for selective and sequential functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is utilized to introduce aryl or heteroaryl substituents.

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: In a dry reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents per bromine to be substituted), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ (2 M, 2-3 equivalents) or K₃PO₄.[5][6]

-

Solvent: Add a suitable solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water.[5]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure of the inert gas.

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[7][8][9]

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube or reaction vial with this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald-Hartwig G3 or G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or DavePhos, 1.5-2 times the palladium concentration), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2 equivalents).[10]

-

Solvent: Add a dry, deoxygenated solvent such as toluene, dioxane, or THF.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture with stirring to a temperature typically between 80 and 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to obtain the aminated product.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12]

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of this compound (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in a suitable solvent like degassed THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst such as CuI (1-5 mol%).[13][14]

-

Base: Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

-

Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (argon or nitrogen).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as indicated by TLC or GC-MS analysis.

-

Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic transformations discussed.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Caption: Buchwald-Hartwig amination of this compound.

Caption: Sonogashira coupling of this compound.

References

- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 2. echemi.com [echemi.com]

- 3. 1803935-38-7|2,5-Dibromo-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C6H2Br2F3N) [pubchemlite.lcsb.uni.lu]

- 5. scispace.com [scispace.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The strategic incorporation of fluorine and fluorinated moieties has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and biological properties of parent molecules. When appended to a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the CF3 group imparts a unique combination of electronic and steric effects that can be leveraged to enhance drug-like properties. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore its influence on key physicochemical parameters, metabolic stability, and biological activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Impact on Physicochemical Properties

The introduction of a trifluoromethyl group to a pyridine ring dramatically alters its fundamental physicochemical characteristics. These changes are critical in optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

1.1. Acidity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group, a property quantified by its Hammett constant (σ_m = 0.43, σ_p = 0.54).[1] This potent inductive effect significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid. A lower pKa means the pyridine nitrogen is less likely to be protonated at physiological pH (7.4). This can have profound implications for drug-receptor interactions, solubility, and off-target effects.

1.2. Lipophilicity (logP/logD)

Lipophilicity, a measure of a compound's solubility in fatty or non-polar environments, is a critical determinant of its ability to cross biological membranes. The CF3 group is highly lipophilic, and its introduction generally increases the partition coefficient (logP) or distribution coefficient (logD) of the parent pyridine derivative.[2] This enhancement in lipophilicity can improve oral absorption and cell permeability.

Table 1: Physicochemical Properties of Trifluoromethylated Pyridine Derivatives

| Compound | Structure | pKa | logP/logD | Reference |

| 2-(Methylthio)pyridine | Not Reported | 1.69 (logD 7.4) | [3] | |

| 2-((Trifluoromethyl)thio)pyridine | Not Reported | 2.13 (logD 7.4) | [3] | |

| 3-Picoline | 5.68 | 1.21 | ||

| 3-(Trifluoromethyl)pyridine | 3.48 | 1.7 | [1][4] | |

| 2-Chloro-5-methylpyridine | 3.39 | 2.22 | ||

| 2-Chloro-5-(trifluoromethyl)pyridine | 1.37 | 2.7 | [5] |

Note: pKa and logP values for unsubstituted parent compounds are well-established literature values. The logP for 2-chloro-5-(trifluoromethyl)pyridine is a calculated XLogP3 value.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2][6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance. By blocking potential sites of metabolism, the CF3 group can increase a drug's half-life, leading to improved pharmacokinetic profiles and potentially lower required doses.

A study on picornavirus inhibitors demonstrated this protective effect. The parent compound, WIN 54954, yielded 18 metabolic products in a monkey liver microsomal assay, whereas its (trifluoromethyl)oxadiazole analog produced only two minor products, indicating a significant reduction in metabolic breakdown.[7]

Table 2: Metabolic Stability of Trifluoromethylated Derivatives

| Compound | Key Structural Feature | Number of Metabolites (in vitro) | Key Finding | Reference |

| WIN 54954 Analog | Methyl-oxadiazole | 8 | - | [7] |

| Trifluoromethyl Analog | Trifluoromethyl-oxadiazole | 2 (minor) | Global protective effect against metabolism | [7] |

Modulation of Biological Activity

The electronic and steric properties of the trifluoromethyl group, combined with its influence on pKa and lipophilicity, can lead to enhanced biological activity and target selectivity. The CF3 group can engage in unique interactions with protein targets, such as dipole-dipole interactions and orthogonal multipolar interactions, which can contribute to increased binding affinity.

3.1. Case Study: Tipranavir

Tipranavir (Aptivus®) is a non-peptidic HIV protease inhibitor that contains a trifluoromethyl group.[8][9] It is effective against HIV strains that have developed resistance to other protease inhibitors.[9] The CF3 group contributes to its potent inhibitory activity (Ki of 8-19 pM) and its ability to maintain binding affinity to mutant proteases.[10]

3.2. Case Study: p97 Inhibitors

In the development of allosteric inhibitors for the AAA ATPase p97, a target in cancer therapy, structure-activity relationship (SAR) studies revealed the impact of the trifluoromethyl group. A trifluoromethyl-substituted indole derivative showed potent inhibition, and its activity was compared with other analogs.[11][12]

Table 3: Biological Activity of Trifluoromethylated Pyridine Derivatives

| Compound/Analog | Target | Activity Metric | Value | Reference |

| Tipranavir | HIV-1 Protease | Ki | 8 pM | [10] |

| 5-Trifluoromethyl Indole Analog | p97 ATPase | IC50 | 4.6 ± 0.2 µM | [11] |

| 5-Pentafluorosulfanyl Indole Analog | p97 ATPase | IC50 | 21.5 ± 0.4 µM | [11] |

Experimental Protocols

4.1. Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve.[13][14][15][16]

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[15]

-

Sample Preparation: Prepare a 1 mM solution of the test compound. Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. Maintain a constant ionic strength using 0.15 M KCl.[14]

-

Titration: Titrate the sample solution with standardized 0.1 M NaOH. Record the pH after each addition of titrant.[15]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Perform at least three titrations to ensure reproducibility.[14]

4.2. Determination of logD by Shake-Flask Method

This is the gold standard method for determining lipophilicity. It involves partitioning the compound between n-octanol and a buffered aqueous phase.[17][18]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate buffer at pH 7.4) and vice-versa by shaking them together for 24 hours.[17]

-

Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the mixture until equilibrium is reached (typically for several hours).

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[18]

-

Calculation: Calculate logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

4.3. Human Liver Microsome (HLM) Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of CYP enzymes.[19][20][21][22]

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system.[19]

-

Incubation: Pre-incubate the test compound with the microsome solution at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

-

Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[20]

-

Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

-

Analysis: Centrifuge to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[20]

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[22]

4.4. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.[23][24][25]

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.[23]

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.[23]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand by filtration through a glass fiber filter mat. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[25]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.[23]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[23]

Visualizing Pathways and Workflows

5.1. Signaling Pathway: Inhibition of HIV Protease by Tipranavir

The following diagram illustrates the mechanism of action of Tipranavir in inhibiting the maturation of the HIV virion.

Caption: Inhibition of HIV maturation by Tipranavir.

5.2. Experimental Workflow: Metabolic Stability Assay

The diagram below outlines the key steps in performing a human liver microsomal stability assay.

Caption: Workflow for a microsomal metabolic stability assay.

5.3. Logical Relationship: Physicochemical Effects to Pharmacological Profile

This diagram illustrates the logical flow from the intrinsic properties of the CF3 group to the desired pharmacological outcomes.

Caption: Impact of CF3 group properties on drug profile.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of pyridine-based drug candidates. Its ability to modulate pKa, increase lipophilicity, and block metabolic hotspots can lead to significant improvements in a compound's pharmacokinetic profile and biological activity. By understanding the fundamental effects of this unique functional group and employing the robust experimental protocols outlined in this guide, drug discovery professionals can more effectively design and develop novel pyridine derivatives with enhanced therapeutic potential. The continued exploration of trifluoromethylated scaffolds promises to yield the next generation of innovative medicines.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Tipranavir used for? [synapse.patsnap.com]

- 9. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 10. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosynce.com [biosynce.com]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 25. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

The Synthetic Chemist's Guide to Brominated Trifluoromethylpyridines: A Deep Dive into Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals